molecular formula C21H19N5O2S B11212665 2-methyl-8-[(4-phenylpiperazin-1-yl)carbonyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

2-methyl-8-[(4-phenylpiperazin-1-yl)carbonyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B11212665
M. Wt: 405.5 g/mol
InChI Key: GEMQCHDDPAQVMB-UHFFFAOYSA-N
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Description

2-METHYL-8-(4-PHENYLPIPERAZINE-1-CARBONYL)-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a quinazolinone core fused with a thiadiazole ring, and a phenylpiperazine moiety attached to the carbonyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-8-(4-PHENYLPIPERAZINE-1-CARBONYL)-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic conditions.

    Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced by reacting the quinazolinone intermediate with thiosemicarbazide under oxidative conditions.

    Attachment of the Phenylpiperazine Moiety: The final step involves the acylation of the thiadiazoloquinazolinone intermediate with 4-phenylpiperazine-1-carbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The phenylpiperazine moiety can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

2-METHYL-8-(4-PHENYLPIPERAZINE-1-CARBONYL)-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.

    Medicine: Explored for its pharmacological properties, including potential anticancer, antimicrobial, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with serotonin receptors, potentially modulating neurotransmitter activity. The thiadiazole ring may contribute to the compound’s ability to inhibit certain enzymes, such as carbonic anhydrase, through coordination with the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHYL-8-(4-PHENYLPIPERAZINE-1-CARBONYL)-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE is unique due to its specific combination of a quinazolinone core, thiadiazole ring, and phenylpiperazine moiety. This unique structure imparts distinct pharmacological properties, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C21H19N5O2S

Molecular Weight

405.5 g/mol

IUPAC Name

2-methyl-8-(4-phenylpiperazine-1-carbonyl)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

InChI

InChI=1S/C21H19N5O2S/c1-14-23-26-20(28)17-8-7-15(13-18(17)22-21(26)29-14)19(27)25-11-9-24(10-12-25)16-5-3-2-4-6-16/h2-8,13H,9-12H2,1H3

InChI Key

GEMQCHDDPAQVMB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=O)C3=C(C=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5)N=C2S1

Origin of Product

United States

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